molecular formula C8H7N3O2 B3219628 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190319-45-9

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No. B3219628
CAS RN: 1190319-45-9
M. Wt: 177.16 g/mol
InChI Key: LTDIOGJGYDYHOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. One common approach is the condensation of appropriate precursors followed by cyclization to form the pyrrolopyridine ring system. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is crucial for understanding its properties and interactions. The compound’s planar ring system, hydrogen bonding sites, and stereochemistry play essential roles in its biological activity. Researchers have characterized its structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .


Chemical Reactions Analysis

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can participate in various chemical reactions. These include nucleophilic substitutions, amidation, esterification, and cyclizations. Researchers have investigated its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with modified functional groups. These reactions are essential for designing analogs with improved properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • IR Spectra : Characteristic absorption bands for NH, C=O, and C=N bonds are present in the IR spectrum .

properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDIOGJGYDYHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 3
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 4
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 5
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

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